molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151617 o-Xylene CAS No. 95-47-6

o-Xylene

Cat. No. B151617
CAS RN: 95-47-6
M. Wt: 106.16 g/mol
InChI Key: CTQNGGLPUBDAKN-UHFFFAOYSA-N
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Description

o-Xylene is an aromatic hydrocarbon known for its significant chemical and occupational importance. It is a component of the commercial product "mixed xylenes," which is used extensively in various applications, primarily as a solvent and in gasoline as part of the BTX component (benzene-toluene-xylene). o-Xylene is also employed in the synthesis of synthetic agents such as phthalic acid and its derivatives, which are used in the production of plasticizers and polyester fibers .

Synthesis Analysis

The synthesis of o-Xylene can be achieved through sustainable methods. One such method involves the dehydration of biomass-derived pinacol to produce 2,3-dimethylbutadiene, which is then reacted with acrolein in a Diels-Alder reaction followed by a decarbonylation/aromatization cascade to yield o-Xylene . Another synthesis approach is the selective nitration of o-Xylene using fuming nitric acid and a combination of polyphosphoric acid, nitrobenzene, and H-Y zeolite catalyst, which provides a high selectivity for 4-nitro-o-xylene .

Molecular Structure Analysis

The molecular structure of o-Xylene is characterized by two methyl groups attached to a benzene ring in an ortho configuration. This structure has been a target for the synthesis of poly(o-xylylene) (POX) through a valence isomer strategy, leading to the formation of high molecular weight POX via an intermediate polymer, poly(Dewar-o-xylylene) (PDOX) .

Chemical Reactions Analysis

o-Xylene undergoes various chemical reactions, including photooxygenation to yield p-tolualdehyde and hydrogen peroxide , and oxidation to produce phthalic anhydride . The oxidation process involves complex mechanisms, including the abstraction of hydrogen atoms and the incorporation of oxygen, leading to the formation of intermediates such as o-tolualdehyde, phthalide, and ultimately phthalic anhydride . The gas-phase reactions with hydroxyl radicals result in the formation of products like methylbenzyl nitrates and tolualdehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of o-Xylene are influenced by its molecular structure and the presence of methyl groups. The reactivity of o-Xylene in combustion processes has been studied, revealing that it decomposes via radical attack reactions, leading to the formation of smaller species and polycyclic aromatic hydrocarbons (PAHs) . The catalytic oxidation of o-Xylene at low temperatures has been enhanced using MOF-derived CeO2-X catalysts, which exhibit rich active oxygen species and abundant oxygen vacancies, contributing to superior catalytic activity .

Scientific Research Applications

Catalytic Processes and Chemical Synthesis

o-Xylene has been extensively studied in the field of catalysis and chemical synthesis. Notably, its application in the development of para-selective ZSM-5 catalysts for xylene synthesis demonstrates the importance of interdisciplinary research in industrial processes (Chen, 2001). Additionally, its use in eco-friendly and efficient liquid-phase nitration processes, utilizing beta zeolite catalysts, offers an environmentally sustainable approach for nitro aromatic compound synthesis (Kantam et al., 2005).

Environmental and Health Research

o-Xylene's environmental and health impacts have been a subject of research. Studies focusing on its biodegradation highlight its role in environmental pollution and the development of degradation pathways. The isolation and characterization of o-xylene oxygenase genes from Rhodococcus opacus, which can utilize o-xylene as a carbon source, underline the significance of microbial pathways in mitigating environmental pollution (Maruyama et al., 2005).

Material Science and Engineering

In material science, o-xylene has been utilized as an additive in the preparation of polyethersulfone hollow fiber membranes. This application enhances the hydrophobicity of membranes, which is crucial in processes like CO2 absorption (Ghasem et al., 2012). Furthermore, high-pressure transformations of ortho-xylene have been probed, providing insights into the behavior of this compound under extreme conditions, which is relevant in materials science and high-pressure chemistry (Bai et al., 2018).

Industrial Applications and Processes

o-Xylene serves as a basic substance in the organic chemical industry, particularly in the manufacture of various chemicals and polymers. Its role in the production of phthalic anhydride, a key precursor for numerous industrial products, is a notable example (Franck & Stadelhofer, 1988). Moreover, its catalytic air oxidation over commercial catalysts demonstrates its significance in industrial chemical processes (Skrzypek et al., 1985).

Safety And Hazards

Exposure to o-Xylene can cause irritation to the eyes, skin, nose, and throat. It can also cause headaches, dizziness, confusion, loss of muscle coordination, and in high doses, death . If ingested, it can cause nausea, vomiting, cramps, headache, and coma . It can be fatal and can cause kidney and liver damage .

Future Directions

The global demand for o-Xylene stands at a high level . The world OX market will be driven mainly by the Asia Pacific region, while Europe and North America won’t show such a noticeable growth . Paints and adhesive, construction, and automobile industries are the main drivers of the global o-xylene industry .

properties

IUPAC Name

1,2-xylene
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InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3
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InChI Key

CTQNGGLPUBDAKN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C
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Molecular Formula

C8H10, Array
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DSSTOX Substance ID

DTXSID3021807
Record name o-Xylene
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Molecular Weight

106.16 g/mol
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Physical Description

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F
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Flash Point

63 °F (NTP, 1992), 32 °C c.c., 90 °F
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Solubility

Insoluble (NTP, 1992), Solubility in water: none, 0.02%
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Density

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg
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Product Name

O-Xylene

CAS RN

95-47-6
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Melting Point

-13 to -9 °F (NTP, 1992), -25 °C, -13 °F
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Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
71

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Xylene
Reactant of Route 2
o-Xylene
Reactant of Route 3
o-Xylene
Reactant of Route 4
o-Xylene
Reactant of Route 5
o-Xylene
Reactant of Route 6
o-Xylene

Citations

For This Compound
123,000
Citations
CJM Chin, LC Shih, HJ Tsai, TK Liu - Carbon, 2007 - Elsevier
… The adsorption capacities of the SWCNTs for o-xylene … o-xylene by the SWCNTs. This could be attributed to the dispersive attractions and the electrostatic repulsions between o-xylene …
Number of citations: 152 www.sciencedirect.com
B Morasch, B Schink, CC Tebbe… - Archives of …, 2004 - Springer
… Apart from degradation of o-xylene, strain oXyS1 can grow on other aromatic substrates, … To our knowledge, we describe here the first anaerobic bacterium degrading both o-xylene and …
Number of citations: 165 link.springer.com
B Grzybowska-Świerkosz - Applied Catalysis A: General, 1997 - Elsevier
… of phthalic anhydride (PA), by the oxidation of o-xylene at the end of the 1960s/ beginning of … They showed that very good catalytic performance in o-xylene oxidation could be obtained …
Number of citations: 318 www.sciencedirect.com
G Harms, K Zengler, R Rabus… - Applied and …, 1999 - Am Soc Microbiol
… enrichment culture also consumed o -xylene and m -xylene (… culture that are able to grow on o -xylene or m -xylene. This … anaerobic bacterium that grows on o -xylene or p -xylene has …
Number of citations: 269 journals.asm.org
EA Edwards, D Grbić-Galić - Applied and Environmental …, 1994 - Am Soc Microbiol
… Toluene and o-xylene were completely mineralized to stoichiometric amounts of carbon … to 255 days for o-xylene). Successive transfers of the toluene- and o-xylene-degrading cultures …
Number of citations: 392 journals.asm.org
K Banerjee, PN Cheremisinoff, SL Cheng - Water Research, 1997 - Elsevier
… shows that the adsorption of o-xylene by flyash is an exothermic … The rate at which o-xylene is adsorbed onto flyash was … of o-xylene, with much slower fraction of o-xylene remaining in …
Number of citations: 166 www.sciencedirect.com
CJC Whitehouse, NH Rees, SG Bell… - … –A European Journal, 2011 - Wiley Online Library
… groups of o-xylene led to an analogous increase in phenolic hydroxylation percentages in microsomal P450s.29 In this paper, we consider the in vitro oxidation of m- and o-xylene—two …
PJ Evans, DT Mang, LY Young - Applied and Environmental …, 1991 - Am Soc Microbiol
… depletion of o-xylene within 3 months of incubation. The depletion of o-xylene was correlated … Benzene (6, 14) and only recently o-xylene (1) have been shown to be degraded by pure …
Number of citations: 242 journals.asm.org
JA Al-Kandary, AS Al-Jimaz… - Journal of Chemical & …, 2006 - ACS Publications
… The analytical reagents anisole, o-xylene, and mestiylene … > mesitylene > m-xylene > o-xylene. With an increase in … < m-xylene < o-xylene < mesitylene. The negative values of for …
Number of citations: 123 pubs.acs.org
B Barton, EC Hosten, PL Pohl - Tetrahedron, 2016 - Elsevier
… [CCDC reference numbers 1487158 (2host 3·o-xylene), 1487159 (2host 3·m-xylene), … The ethylbenzene, on the other hand, shows several layers of disorder while o-xylene is not …
Number of citations: 40 www.sciencedirect.com

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